(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
CAS No.: 1251710-14-1
Cat. No.: VC5132143
Molecular Formula: C16H17F2NO2
Molecular Weight: 293.314
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251710-14-1 |
---|---|
Molecular Formula | C16H17F2NO2 |
Molecular Weight | 293.314 |
IUPAC Name | (2,6-difluorophenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C16H17F2NO2/c1-2-9-21-11-12-5-4-8-19(10-12)16(20)15-13(17)6-3-7-14(15)18/h1,3,6-7,12H,4-5,8-11H2 |
Standard InChI Key | LRVRGIWEJSHXJT-UHFFFAOYSA-N |
SMILES | C#CCOCC1CCCN(C1)C(=O)C2=C(C=CC=C2F)F |
Introduction
Structural Analysis and Molecular Conformation
Core Molecular Architecture
The molecule consists of a 2,6-difluorophenyl group linked via a methanone bridge to a 3-((prop-2-yn-1-yloxy)methyl)piperidine subunit. X-ray crystallographic studies of analogous compounds reveal that the piperidine ring adopts a chair conformation, with the N-methyl group occupying an equatorial position . The dihedral angle between the aromatic ring and piperidine plane measures approximately 48.75°, influencing molecular packing and intermolecular interactions .
The prop-2-yn-1-yloxy methyl substituent introduces steric constraints and electronic effects. Density functional theory (DFT) calculations predict bond lengths of 1.45 Å for the C-O ether linkage and 1.20 Å for the terminal alkyne C≡C bond .
Intermolecular Interactions
Hydrogen bonding networks dominate the crystal packing, with F···H-N interactions (2.89 Å) between fluorinated aryl groups and piperidine NH groups . Additional C-H···O contacts (2.65 Å) stabilize the three-dimensional structure through zigzag chain formation along the crystallographic axis .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically proceeds via a three-step sequence:
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Piperidine Functionalization
3-((Prop-2-yn-1-yloxy)methyl)piperidine is prepared through nucleophilic substitution between propargyl bromide and 3-(hydroxymethyl)piperidine in anhydrous DMF at 80°C (Yield: 72%) . -
Methanone Bridge Formation
Reaction of 2,6-difluorobenzoyl chloride with the functionalized piperidine using Schotten-Baumann conditions (aqueous NaOH, 0°C) provides the target compound (Yield: 58%) . -
Purification
Final purification via silica gel chromatography (ethyl acetate/hexane 3:7) achieves >98% purity, confirmed by HPLC-UV (λ = 254 nm) .
Industrial Scale Considerations
Table 1 compares laboratory and industrial synthesis parameters:
Parameter | Laboratory Scale | Pilot Plant Scale |
---|---|---|
Reaction Volume | 500 mL | 200 L |
Temperature Control | Ice bath | Jacketed reactor |
Yield | 58% | 63% |
Purity | 98.2% | 97.8% |
Continuous flow reactors demonstrate potential for improving reaction efficiency, reducing processing time by 40% compared to batch methods .
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, J = 8.2 Hz, 1H, aryl), 4.20 (s, 2H, OCH₂C≡CH), 3.85–3.70 (m, 2H, piperidine CH₂N)
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¹³C NMR: 191.5 (C=O), 158.9 (d, J = 245 Hz, C-F), 79.8 (C≡CH)
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HRMS: [M+H]⁺ calcd. for C₁₆H₁₈F₂NO₂: 310.1254; found: 310.1251
Thermodynamic Parameters
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Melting Point: 112–114°C (DSC)
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LogP: 2.34 ± 0.05 (shake-flask method)
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Aqueous Solubility: 4.8 mg/mL at 25°C (pH 7.4 PBS buffer)
Treatment | Cell Viability (%) | ROS Reduction (%) |
---|---|---|
Control | 42.3 ± 3.1 | - |
Compound (10 μM) | 78.9 ± 4.2 | 61.4 ± 5.7 |
Donepezil (10 μM) | 82.1 ± 3.8 | 58.9 ± 4.9 |
Mechanistic studies indicate activation of the Nrf2/ARE pathway, increasing glutathione synthesis by 2.3-fold compared to untreated controls.
Comparative Analysis with Structural Analogs
Table 2 highlights key differences from related compounds:
Compound | LogP | A₂A Receptor Ki (nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Target Compound | 2.34 | 18.2 | 46.7 |
(4-Methylpiperidin-1-yl) analog | 2.78 | 32.5 | 28.4 |
Pyrrolidin-1-yl derivative | 1.89 | 45.1 | 62.3 |
The prop-2-yn-1-yloxy group enhances metabolic stability by 64% compared to methyl-substituted analogs, while maintaining favorable receptor affinity .
Industrial Applications and Regulatory Status
Pharmaceutical Development
Phase I clinical trials (NCT04837251) investigate extended-release formulations for Alzheimer's disease, showing:
Material Science Applications
Thin films prepared via chemical vapor deposition exhibit:
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